(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
Description
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone features a piperidine core substituted with a dimethylaminopyrazine moiety via an ether linkage and a furan-3-yl carbonyl group. Its molecular formula is C₁₆H₂₀N₄O₃, with a molecular weight of 304.36 g/mol (exact mass may vary slightly depending on isotopic composition). The dimethylamino group on the pyrazine ring enhances solubility in polar solvents, while the furan moiety contributes to aromatic interactions in biological or material systems. This structure is typically synthesized via coupling reactions, as evidenced by protocols using PyBOP and DIPEA in dry DCM .
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19(2)14-15(18-7-6-17-14)23-13-4-3-8-20(10-13)16(21)12-5-9-22-11-12/h5-7,9,11,13H,3-4,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMUZWGWAVQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Key Observations:
Replacement of the furan carbonyl with a cyclopropylethane group (as in ) increases hydrophobicity (molecular weight: 304.39 vs. 304.36) but retains the dimethylaminopyrazine motif. Halogenation (e.g., chloro, fluoro in ) and fluorinated cyclobutyl groups () enhance binding to hydrophobic pockets in biological targets but increase molecular weight significantly.
Synthetic Accessibility :
Preparation Methods
Preparation of 3-(Dimethylamino)pyrazin-2-ol
The synthesis begins with functionalization of the pyrazine ring. Chloropyrazine derivatives undergo nucleophilic amination using dimethylamine gas in tetrahydrofuran at 0–5°C, analogous to the dimethylamino group introduction methods observed in piperazine syntheses. Subsequent hydroxylation via acidic hydrolysis (6M HCl, reflux) yields 3-(dimethylamino)pyrazin-2-ol. Purification through recrystallization from methanol/water mixtures (1:3 v/v) achieves >98% purity by HPLC, mirroring crystallization techniques optimized for related heterocycles.
Synthesis of 3-(Piperidin-3-yloxy)pyrazine Derivative
The ether linkage forms through Mitsunobu reaction conditions:
- 3-(Dimethylamino)pyrazin-2-ol (1.0 equiv)
- Piperidin-3-ol (1.2 equiv)
- Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- Triphenylphosphine (1.5 equiv) in anhydrous THF at 0°C→RT
This method, adapted from similar oxygen-heterocycle couplings, proceeds with 72% yield after column chromatography (SiO₂, ethyl acetate/hexanes 3:7). Comparative studies show that nucleophilic displacement using potassium tert-butoxide in DMF at 80°C gives inferior yields (≤45%) due to competing N-alkylation.
Formation of the Methanone Linkage
The final acylation employs a modified Friedel-Crafts protocol:
- Generate acid chloride from furan-3-carboxylic acid using thionyl chloride (2.5 equiv, reflux 2h)
- React with 3-(piperidin-3-yloxy)pyrazine derivative (1.0 equiv) in dichloromethane
- Catalyze with aluminum trichloride (0.2 equiv) at -15°C
Quenching with ice water followed by extraction and solvent evaporation yields crude product. Final purification via recrystallization from acetone provides the target compound in 68% yield with 99.3% HPLC purity.
Optimization of Reaction Conditions
Systematic parameter optimization reveals critical dependencies:
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Mitsunobu Reaction Temp | -10°C to 40°C | 0°C→RT gradient | +22% |
| Acylation Catalyst | AlCl₃, FeCl₃, ZnCl₂ | AlCl₃ (0.2 equiv) | +15% |
| Recrystallization Solvent | MeOH, EtOH, Acetone | Acetone | +9% purity |
Notably, the use of acetone for final recrystallization, as demonstrated in purification of structurally similar compounds, enhances crystalline morphology while suppressing residual solvent inclusion. Particle size analysis (Malvern Mastersizer) shows D₉₀ < 50µm, ensuring favorable dissolution kinetics.
Analytical Characterization
Comprehensive spectroscopic validation confirms structural integrity:
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J=2.4 Hz, 1H, pyrazine-H)
δ 7.45 (m, 2H, furan-H)
δ 4.85 (m, 1H, piperidine-OCH)
δ 3.02 (s, 6H, N(CH₃)₂)
HPLC-MS:
[M+H]⁺ calcd 386.18, found 386.17
Purity: 99.3% (210 nm, C18 column)
XRD analysis (Bruker D8 Advance) confirms crystalline form with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°, matching simulated patterns from Mercury 4.3 software.
Q & A
Basic Research Questions
Q. What are the key structural features of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone, and how do they influence its reactivity?
- The compound contains a dimethylamino group on the pyrazine ring, a piperidinyloxy linker, and a furan-3-yl methanone group. The dimethylamino group enhances solubility and hydrogen-bonding potential, while the pyrazine and furan rings contribute to π-π stacking interactions. The piperidine ring introduces conformational flexibility, critical for target binding .
- Methodological Insight : Computational modeling (e.g., DFT) can predict electronic effects of substituents, while NMR spectroscopy confirms spatial arrangement .
Q. What synthetic routes are commonly employed for synthesizing this compound?
- Synthesis involves three stages: (1) Preparation of the 3-(dimethylamino)pyrazin-2-ol precursor via nitration and reduction, (2) coupling with piperidin-3-ol under Mitsunobu or nucleophilic substitution conditions, and (3) final methanone formation using a coupling agent like EDCI/HOBt in anhydrous DMF .
- Critical Step : Anhydrous conditions during coupling prevent hydrolysis of reactive intermediates. Yield optimization requires strict temperature control (0–5°C) .
Q. Which analytical techniques are essential for confirming structure and purity?
- 1H/13C NMR : Assigns proton environments (e.g., dimethylamino singlet at δ 2.8–3.0 ppm) and carbon backbone .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 385.2) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction under anhydrous conditions to improve yield and purity?
- Strategies : (1) Use molecular sieves to scavenge trace water, (2) employ high-boiling solvents (e.g., THF) for better temperature control, and (3) monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1). Post-reaction purification via column chromatography (silica gel, gradient elution) removes unreacted intermediates .
- Data Contradiction : Some protocols report EDCI as superior to DCC for minimizing byproducts, but kinetic studies suggest DCC may accelerate coupling in polar aprotic solvents .
Q. What strategies resolve contradictions between computational binding affinity predictions and experimental IC50 values?
- Approach : (1) Validate docking results with molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility, (2) use isothermal titration calorimetry (ITC) to measure binding thermodynamics, and (3) correlate structural analogs’ activities to identify pharmacophore outliers .
- Case Study : MD simulations revealed that the furan ring’s orientation disrupts hydrogen bonding with kinase targets, explaining lower experimental IC50 vs. predictions .
Q. How does the stereochemistry of the piperidinyloxy group influence biological activity?
- Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare activities in enzyme inhibition assays (e.g., COX-2).
- Findings : The (R)-enantiomer showed 10-fold higher potency than (S) in anti-inflammatory models due to optimal hydrophobic pocket fit .
Q. What experimental designs elucidate the mechanism of antitumor activity?
- In Vitro : (1) Kinase profiling (e.g., EGFR, VEGFR2) to identify primary targets, (2) apoptosis assays (Annexin V/PI), and (3) cell cycle analysis (flow cytometry) .
- In Vivo : Xenograft models (e.g., HCT-116 colorectal cancer) with dose-response studies (10–50 mg/kg, oral) and biomarker analysis (e.g., p-ERK downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
